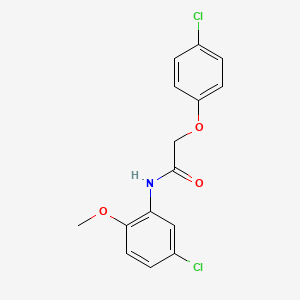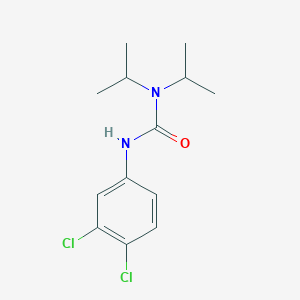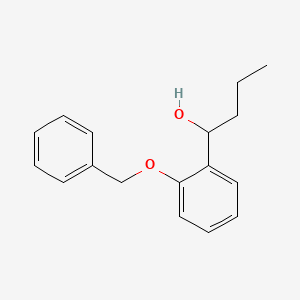
1-(2-(Benzyloxy)phenyl)-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzyloxy)phenyl)-1-butanol is an organic compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)phenyl)-1-butanol typically involves the reaction of 2-(benzyloxy)benzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)phenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-(benzyloxy)phenyl)butanone.
Reduction: Formation of 1-(2-(benzyloxy)phenyl)butane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(Benzyloxy)phenyl)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-(Benzyloxy)phenyl)-1-butanol exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The phenyl ring and butanol chain contribute to the compound’s overall bioactivity and stability.
Comparison with Similar Compounds
1-(2-(Benzyloxy)phenyl)ethanol: Similar structure but with a shorter ethanol chain.
1-(2-(Benzyloxy)phenyl)propanol: Similar structure with a propanol chain.
1-(2-(Benzyloxy)phenyl)pentanol: Similar structure with a longer pentanol chain.
Uniqueness: 1-(2-(Benzyloxy)phenyl)-1-butanol is unique due to its specific chain length and the presence of the benzyloxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
71289-85-5 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-(2-phenylmethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C17H20O2/c1-2-8-16(18)15-11-6-7-12-17(15)19-13-14-9-4-3-5-10-14/h3-7,9-12,16,18H,2,8,13H2,1H3 |
InChI Key |
YIKBWUJJIALZCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



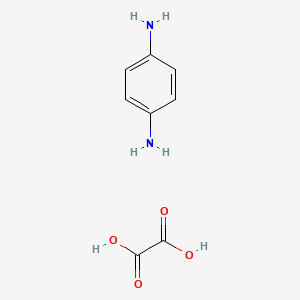


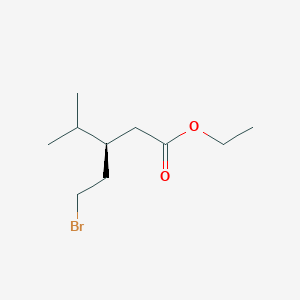
![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


